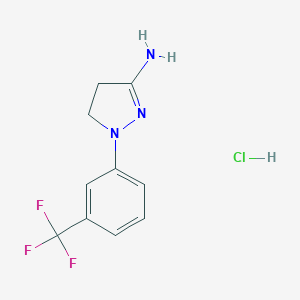
3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride is a chemical compound that is widely used in scientific research. It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. The compound is also known for its anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride is primarily through its inhibition of 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride. 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride, the compound reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-inflammatory and anti-tumor properties, 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and cancer metastasis. The compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride in lab experiments is its potency and selectivity. The compound is a highly specific inhibitor of 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride, which makes it a valuable tool for studying the role of 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride in various biological processes. However, the compound also has some limitations. It is not soluble in water, which can make it difficult to use in some experimental settings. Additionally, the compound has been shown to have some cytotoxic effects, which can limit its use in certain cell-based assays.
Direcciones Futuras
There are several future directions for research on 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride. One area of interest is the development of new drugs based on the compound's structure. Researchers are also investigating the potential use of the compound in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research on the compound's effects on other biological pathways, including its potential role in regulating the immune system and modulating oxidative stress.
Métodos De Síntesis
The synthesis of 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with 3-aminopyrazole in the presence of hydrochloric acid to obtain the final product.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
77992-29-1 |
|---|---|
Nombre del producto |
3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride |
Fórmula molecular |
C10H11ClF3N3 |
Peso molecular |
265.66 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-5-amine;hydrochloride |
InChI |
InChI=1S/C10H10F3N3.ClH/c11-10(12,13)7-2-1-3-8(6-7)16-5-4-9(14)15-16;/h1-3,6H,4-5H2,(H2,14,15);1H |
Clave InChI |
ZHIVNGPRIADXRQ-UHFFFAOYSA-N |
SMILES |
C1CN(N=C1N)C2=CC=CC(=C2)C(F)(F)F.Cl |
SMILES canónico |
C1CN(N=C1N)C2=CC=CC(=C2)C(F)(F)F.Cl |
Otros números CAS |
77992-29-1 |
Sinónimos |
4,5-Dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine Monochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



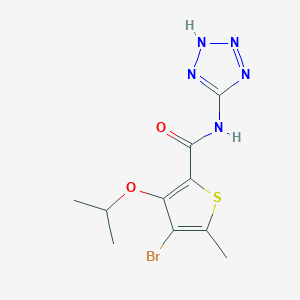
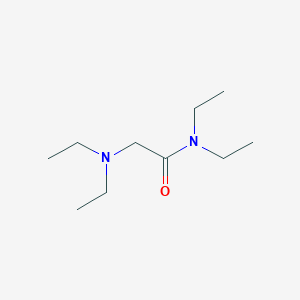
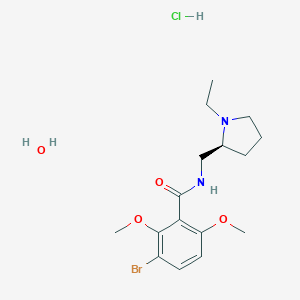
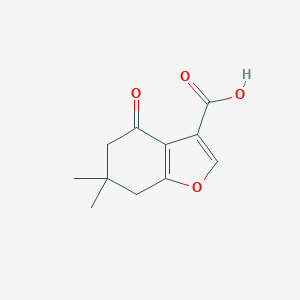
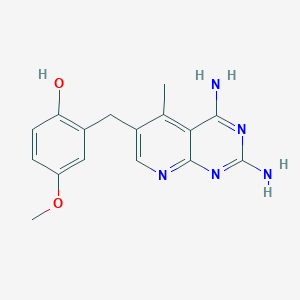
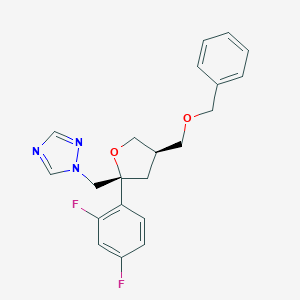
![1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B49587.png)
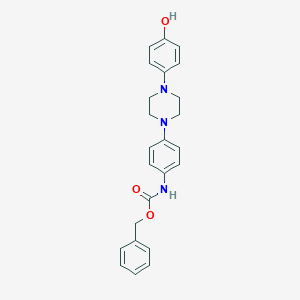
![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B49589.png)
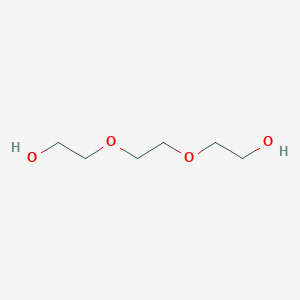



![Benzo[ghi]fluoranthene](/img/structure/B49607.png)